N-(4-Ethoxy-2-13C-phenyl)acetamide

Metabolic tracing O-deethylation pathway Stable isotope labeling

Researchers quantifying phenacetin in biological matrices face challenges with deuterated internal standards exhibiting chromatographic retention time shifts. N-(4-Ethoxy-2-13C-phenyl)acetamide (CAS 286425-41-0) eliminates this issue: • M+1 mass shift with 99 atom % 13C isotopic purity ensures co-elution with native phenacetin and minimal unlabeled interference • 13C label at the ethoxy methylene position enables direct O-deethylation pathway tracking • Validated for CYP1A2 probe substrate assays in human liver microsome incubations Supplied as a solid (mp 134-136 °C), packaged in 500 mg glass bottles, with bulk stock available for custom packaging.

Molecular Formula C10H13NO2
Molecular Weight 180.21 g/mol
CAS No. 286425-41-0
Cat. No. B1624841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxy-2-13C-phenyl)acetamide
CAS286425-41-0
Molecular FormulaC10H13NO2
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1
InChIKeyCPJSUEIXXCENMM-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxy-2-13C-phenyl)acetamide (CAS 286425-41-0) – A Positionally Resolved 13C-Labeled Phenacetin Internal Standard for Quantitative LC-MS and Metabolic Tracing


N-(4-Ethoxy-2-13C-phenyl)acetamide (CAS 286425-41-0), also referred to as Phenacetin‑ethoxy‑2‑13C, is a stable isotope‑labeled analog of the analgesic phenacetin in which the ethoxy side‑chain is selectively enriched with a single carbon‑13 atom at the methylene (C‑2) position [REFS‑1]. This compound carries a confirmed isotopic purity of 99 atom % 13C, a monoisotopic mass of 180.21 g/mol, and a melting point of 134–136 °C [REFS‑2][REFS‑3]. It is supplied as a solid, accompanied by a mass shift of M+1 relative to unlabeled phenacetin, making it a practical one‑point internal standard for LC‑MS/MS quantification workflows that require both high accuracy and the ability to track the metabolic fate of the ethoxy group [REFS‑4].

Why Generic Substitution Fails for N-(4-Ethoxy-2-13C-phenyl)acetamide – Label Position Determines Metabolic Readout and Analytical Compatibility


All phenacetin isotopologues share the same molecular backbone, yet their utility diverges sharply based on where the heavy isotope is situated. Phenacetin‑ethoxy‑1‑13C (CAS 72156‑72‑0) labels the terminal methyl carbon of the ethoxy group, whereas the 2‑13C variant (this compound) labels the methylene carbon adjacent to the oxygen [REFS‑1][REFS‑2]. This positional difference directly influences which metabolic fragments can be tracked: the 1‑13C isotopologue was identified as optimal for 13CO2 breath‑test detection, while the 2‑13C isotopologue is better suited for studies that require monitoring the O‑deethylation pathway via the methylene carbon fate [REFS‑3]. Non‑positional substitutes such as Phenacetin‑d5 (CAS 69323‑74‑6) introduce a mass shift of M+5 and deuterium‑related chromatographic isotope effects that can alter retention time relative to the analyte, compromising co‑elution and quantification accuracy [REFS‑4]. Selecting the correct label position is therefore not a trivial decision—it is a prerequisite for valid metabolic interpretation and robust analytical performance.

N-(4-Ethoxy-2-13C-phenyl)acetamide – Position‑Specific Quantitative Differentiation Evidence


Positional Label Specificity: Methylene‑Carbon Tracking vs. Methyl‑Carbon Detection

The 13C label in N-(4‑Ethoxy‑2‑13C‑phenyl)acetamide resides on the ethoxy methylene carbon (–O–13CH2–CH3), whereas the closest positional analog, Phenacetin‑ethoxy‑1‑13C (CAS 72156‑72‑0), carries the label on the terminal methyl carbon (–O–CH2–13CH3) [REFS‑1][REFS‑2]. In a controlled clinical comparison, [1‑13C]ethoxy‑phenacetin yielded superior 13CO2 exhalation profiles for infrared‑based breath tests, demonstrating that the label position directly determines the detectable metabolic fragment [REFS‑3]. The 2‑13C isotopologue therefore offers a complementary tool when the experimental objective is to follow the methylene moiety through O‑deethylation rather than to detect terminal oxidation.

Metabolic tracing O-deethylation pathway Stable isotope labeling

Isotopic Purity: 99 atom % 13C Ensures Negligible Unlabeled Interference

The compound is certified at 99 atom % 13C isotopic purity, as specified on the Sigma‑Aldrich Certificate of Analysis [REFS‑1]. In contrast, the competing deuterated internal standard Phenacetin‑ethoxy‑d5 carries a supplier‑stated isotopic purity of 98 atom % D [REFS‑2]. Even a 1% difference in isotopic enrichment translates to a proportional increase in unlabeled carryover signal when the internal standard is spiked at high concentration, directly impacting the lower limit of quantification (LLOQ) in trace‑level bioanalytical assays.

Quantitative mass spectrometry Internal standard Isotopic enrichment

Mass Shift M+1 vs. M+5: Minimal Isotope Effect for Chromatographic Co‑Elution

N‑(4‑Ethoxy‑2‑13C‑phenyl)acetamide exhibits a mass shift of M+1 relative to unlabeled phenacetin, compared to M+5 for Phenacetin‑ethoxy‑d5 [REFS‑1][REFS‑2]. Deuterated internal standards frequently show a forward or reverse chromatographic isotope shift due to differences in hydrogen‑bonding strength between C–H and C–D bonds, which can alter retention time by 0.1–0.3 min depending on the stationary phase and mobile phase composition. A 13C label with M+1 mass shift virtually eliminates this chromatographic isotope effect, ensuring co‑elution of the analyte and internal standard—a requirement for robust matrix‑effect correction in electrospray ionization LC‑MS/MS.

LC-MS/MS Stable isotope dilution Chromatographic co-elution

CYP1A2 Probe Compatibility: Validated Use in Human and Rat Liver Microsome Assays

Phenacetin is a well‑established probe substrate for CYP1A2 activity, and its O‑deethylation to acetaminophen is used to quantify CYP1A2 function in human liver microsomes and in vivo rat models [REFS‑1]. While unlabeled phenacetin can serve as the probe, incorporation of a 13C label at the ethoxy‑2 position enables simultaneous quantification of both the parent probe and its O‑deethylated metabolite via isotope‑dilution mass spectrometry in a single analytical run, removing the need for separate calibration curves. Published CYP1A2 inhibition assays using phenacetin report kinetic parameters such as kcat/Km values demonstrating approximately 18‑fold higher substrate specificity for CYP1A2 over CYP1A1, and the use of a 13C‑labeled internal standard preserves these kinetic relationships without introducing isotopic interference [REFS‑2].

Cytochrome P450 CYP1A2 probe substrate Drug metabolism

High‑Value Application Scenarios for N-(4-Ethoxy-2-13C-phenyl)acetamide – Where Position‑Specific Labeling Delivers Decisive Advantage


Quantitative LC‑MS/MS Bioanalysis of Phenacetin in Plasma or Urine for Pharmacokinetic Studies

Use N‑(4‑Ethoxy‑2‑13C‑phenyl)acetamide as the stable isotope‑labeled internal standard (SIL‑IS) for phenacetin quantification in biological matrices. Its M+1 mass shift and 99 atom % 13C purity ensure co‑elution and minimal unlabeled interference, meeting FDA/EMA bioanalytical method validation requirements [REFS‑1]. Unlike deuterated alternatives, the 13C label avoids chromatographic retention time shifts that complicate peak integration across sample batches.

Metabolic Tracing of the Ethoxy Methylene Carbon via 13C‑NMR or GC‑C‑IRMS

The unique 13C placement at the ethoxy methylene position enables direct tracking of the O‑deethylation pathway. Previous work with [4‑13C]phenacetin demonstrated real‑time metabolic monitoring in perfused rat liver using continuous‑flow 13C NMR [REFS‑2]. The 2‑13C isotopologue extends this capability to the ethoxy side‑chain, allowing researchers to distinguish methylene‑carbon metabolic fate from that of the terminal methyl group—a differentiation not achievable with [1‑13C]ethoxy‑phenacetin or ring‑labeled variants.

High‑Throughput CYP1A2 Inhibition Screening in Drug Discovery DMPK

Phenacetin is a selective probe substrate for CYP1A2, with kinetic specificity approximately 18‑fold greater for CYP1A2 than CYP1A1 [REFS‑3]. Incorporating the 2‑13C‑labeled analog as an internal standard permits simultaneous quantification of phenacetin depletion and acetaminophen formation in a single LC‑MS/MS injection, reducing assay cycle time and enabling direct correction for matrix effects in human liver microsome incubations.

IRMS‑Based Forensic Source Attribution of Seized Phenacetin Samples

Stable isotope ratio mass spectrometry (IRMS) has been applied to discriminate phenacetin manufacturers based on natural‑abundance δ13C values, with observed inter‑vendor isotopic spreads supporting source differentiation [REFS‑4]. N‑(4‑Ethoxy‑2‑13C‑phenyl)acetamide, with its defined 13C enrichment, can serve as a calibrated reference material for IRMS system suitability testing and batch‑specific correction in forensic phenacetin provenance analyses.

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